Computed Lipophilicity (XLogP3): Optimized for Non-CNS Screening Libraries Relative to the TSPO Ligand FGIN-1-27
The compound exhibits a computed partition coefficient (XLogP3) of 3.2, positioning it in a moderate lipophilicity range optimal for lead-like compounds, in contrast to the high lipophilicity (XLogP3 7.9) of the structurally related probe FGIN-1-27 [1]. Excessive lipophilicity is a known contributor to promiscuous binding, poor solubility, and high metabolic turnover. Therefore, for target-based screening campaigns where a balanced ADMET profile is desired, this compound offers a fundamentally more favorable starting point than the high-logP FGIN series.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | FGIN-1-27 (CID 132496): XLogP3 = 7.9 |
| Quantified Difference | A difference of 4.7 log units, indicating substantially higher polarity and predicted aqueous solubility for the target compound. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release). |
Why This Matters
This quantitative difference in lipophilicity is a primary driver of aqueous solubility and metabolic stability, making the target compound a more balanced screening candidate compared to the highly lipophilic FGIN-1-27 series.
- [1] PubChem. XLogP3 values for CID 41133425 and CID 132496. National Center for Biotechnology Information, 2025. View Source
